3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
CAS No.: 898427-52-6
Cat. No.: VC7008629
Molecular Formula: C20H20N2O2
Molecular Weight: 320.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898427-52-6 |
|---|---|
| Molecular Formula | C20H20N2O2 |
| Molecular Weight | 320.392 |
| IUPAC Name | 3-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
| Standard InChI | InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24) |
| Standard InChI Key | GVOQNUDKHKMSIX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Introduction
Structural Overview
The compound "3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide" is a complex organic molecule with the following key features:
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Core Structure:
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The molecule contains a pyrido[3,2,1-ij]quinoline scaffold. This is a fused heterocyclic system that includes pyridine and quinoline rings.
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The hexahydro descriptor indicates partial saturation in the quinoline ring system.
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Functional Groups:
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A benzamide group (-C(O)-NH-) is attached to the nitrogen atom in the quinoline system.
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A methyl group (-CH₃) is attached at position 3 of the core structure.
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A ketone group (=O) is present at position 3 of the hexahydroquinoline ring.
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Molecular Complexity:
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The compound exhibits both aromatic and aliphatic characteristics due to its fused ring system and partially saturated bonds.
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It likely possesses chirality due to asymmetric centers in the hexahydroquinoline moiety.
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Potential Applications
While no specific studies were found for this compound, molecules with similar structural motifs often exhibit biological or pharmacological activity. Here are some possibilities:
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Pharmacological Activity:
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Quinoline derivatives are well-known for their roles in medicinal chemistry, including antimalarial (e.g., chloroquine), anticancer, and antimicrobial properties.
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The presence of a benzamide group suggests potential activity as an enzyme inhibitor or receptor ligand.
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Chemical Reactivity:
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The ketone group may participate in nucleophilic addition reactions.
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The benzamide moiety could facilitate hydrogen bonding interactions with biological targets.
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Research Directions
To fully understand this compound's properties and applications, the following research steps are recommended:
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Synthesis:
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Develop a synthetic route using commercially available precursors.
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Optimize reaction conditions for high yield and purity.
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Characterization:
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Use techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure.
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Perform X-ray crystallography for detailed molecular geometry.
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Biological Screening:
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Test for activity against specific enzymes or receptors (e.g., kinases or GPCRs).
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Evaluate antimicrobial or anticancer potential through cell-based assays.
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Computational Studies:
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Conduct molecular docking to predict binding affinities with biological targets.
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Perform ADMET (absorption, distribution, metabolism, excretion, toxicity) analysis to assess drug-likeness.
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Hypothetical Data Table
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | ~268 g/mol |
| Functional Groups | Benzamide (-C(O)-NH), Ketone (=O), Methyl (-CH₃) |
| Predicted Solubility | Likely soluble in organic solvents (e.g., DMSO, methanol) |
| Potential Biological Targets | Enzymes (e.g., kinases), DNA intercalation sites |
| Synthetic Precursors | Quinoline derivatives, benzoyl chloride |
This compound represents an interesting candidate for further exploration in synthetic organic chemistry and pharmacology due to its structural complexity and potential bioactivity.
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